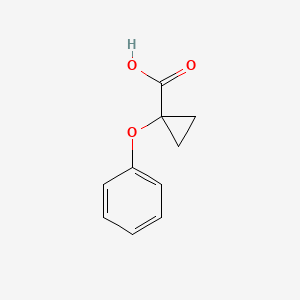

1-Phenoxycyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBRZSEKONGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-58-6 | |

| Record name | 1-phenoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1 Phenoxycyclopropane 1 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety of 1-Phenoxycyclopropane-1-carboxylic acid is the primary site of its chemical reactivity, enabling a variety of derivatization strategies. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, providing pathways to a range of important functional groups. This class of reactions proceeds through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group, often after its conversion to a more labile species.

The synthesis of amides from 1-Phenoxycyclopropane-1-carboxylic acid can be efficiently achieved through the use of coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. This method is a staple in peptide synthesis and medicinal chemistry due to its mild conditions and broad substrate scope. While specific studies on 1-phenoxycyclopropane-1-carboxylic acid are not prevalent, research on the analogous 1-phenylcyclopropane carboxylic acid derivatives demonstrates the utility of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in facilitating this transformation. The reaction typically proceeds in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acidic byproducts.

Table 1: Representative Acid-Amine Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Product |

| 1-Phenoxycyclopropane-1-carboxylic acid | Amine (R-NH₂) | HATU | DIPEA | DMF | 1-Phenoxy-N-substituted-cyclopropane-1-carboxamide |

The conversion of 1-Phenoxycyclopropane-1-carboxylic acid to its corresponding esters can be accomplished through several methods, with Fischer esterification being a classic and widely used approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed. This method is particularly effective for the synthesis of simple alkyl esters. For more sensitive substrates or when milder conditions are required, other esterification methods can be employed.

Transesterification, the conversion of one ester to another, is also a viable strategy, although less direct for the initial derivatization of the carboxylic acid.

Table 2: Fischer Esterification of 1-Phenoxycyclopropane-1-carboxylic acid

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 1-Phenoxycyclopropane-1-carboxylic acid | Alcohol (R'-OH) | H₂SO₄ (catalytic) | Heat, excess alcohol | 1-Phenoxycyclopropane-1-carboxylate ester |

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. The conversion of 1-Phenoxycyclopropane-1-carboxylic acid to its acid chloride can be readily achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly electrophilic 1-phenoxycyclopropane-1-carbonyl chloride.

Acid anhydrides can be synthesized from the corresponding carboxylic acid, often through the reaction of an acid chloride with a carboxylate salt. For 1-Phenoxycyclopropane-1-carboxylic acid, this would involve reacting 1-phenoxycyclopropane-1-carbonyl chloride with a salt of 1-phenoxycyclopropane-1-carboxylic acid or another carboxylic acid to form a symmetrical or mixed anhydride, respectively.

Table 3: Synthesis of Acid Halide and Anhydride from 1-Phenoxycyclopropane-1-carboxylic acid

| Starting Material | Reagent | Product |

| 1-Phenoxycyclopropane-1-carboxylic acid | SOCl₂ or (COCl)₂ | 1-Phenoxycyclopropane-1-carbonyl chloride |

| 1-Phenoxycyclopropane-1-carbonyl chloride | 1-Phenoxycyclopropane-1-carboxylate salt | 1-Phenoxycyclopropane-1-carboxylic anhydride |

Reduction of the Carboxylic Acid Group to Alcohol Equivalents

The reduction of the carboxylic acid group of 1-Phenoxycyclopropane-1-carboxylic acid to a primary alcohol, (1-phenoxycyclopropyl)methanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, readily reducing carboxylic acids to their corresponding alcohols. The reaction typically proceeds in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids while being less reactive towards other functional groups like ketones and esters, which can be beneficial in the synthesis of complex molecules.

Table 4: Reduction of 1-Phenoxycyclopropane-1-carboxylic acid

| Starting Material | Reagent | Solvent | Product |

| 1-Phenoxycyclopropane-1-carboxylic acid | 1. LiAlH₄ 2. H₂O workup | THF or Et₂O | (1-Phenoxycyclopropyl)methanol |

| 1-Phenoxycyclopropane-1-carboxylic acid | 1. BH₃·THF 2. H₂O workup | THF | (1-Phenoxycyclopropyl)methanol |

Decarboxylation Pathways and Associated Mechanisms (e.g., Hunsdiecker Reaction)

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, from 1-Phenoxycyclopropane-1-carboxylic acid can be achieved under specific conditions. A well-known method for the decarboxylative halogenation of carboxylic acids is the Hunsdiecker reaction. This reaction typically involves the treatment of a silver salt of the carboxylic acid with a halogen, such as bromine, to yield an organic halide with one less carbon atom. The reaction is believed to proceed through a radical mechanism.

The thermal decarboxylation of cyclopropanecarboxylic acids can be complex. In some cases, particularly with certain substitution patterns, the reaction can proceed with ring-opening of the cyclopropane (B1198618) ring. For 1-substituted cyclopropanecarboxylic acids, the stability of the potential intermediate (carbanion or radical) at the 1-position plays a crucial role in determining the reaction pathway. The presence of the phenoxy group, an electron-donating group, might influence the stability of these intermediates and thus the outcome of the decarboxylation.

Table 5: Hunsdiecker Reaction of 1-Phenoxycyclopropane-1-carboxylic acid

| Starting Material | Reagents | Product |

| Silver 1-phenoxycyclopropane-1-carboxylate | Br₂ in CCl₄ | 1-Bromo-1-phenoxycyclopropane |

Reactions Involving the Cyclopropane Ring System

The reactivity of the cyclopropane ring in 1-Phenoxycyclopropane-1-carboxylic acid is influenced by the inherent ring strain and the electronic effects of the geminal phenoxy and carboxylic acid substituents. These groups modulate the stability of intermediates and influence the stereochemical outcome of various transformations.

Stereochemical Transformations of the Cyclopropane Ring

The stereochemistry of the cyclopropane ring can be altered through reactions that involve either ring opening or modification of the existing substituents without ring cleavage. Ring-opening reactions of cyclopropanes, particularly those activated by electron-withdrawing groups like a carboxylic acid, can proceed with high stereospecificity. For instance, nucleophilic attack on a cyclopropyl (B3062369) ketone can lead to a ring-opened product with a defined stereochemistry, suggesting that similar transformations on 1-Phenoxycyclopropane-1-carboxylic acid could be stereochemically controlled. The high stereospecificity observed in some ring-opening reactions of cyclopropanes provides evidence against the formation of radical anion intermediates and points towards a direct nucleophilic attack on a cyclopropyl carbon. researchgate.net

The stereochemical course of such reactions is often dictated by the nature of the reagents and reaction conditions. For example, the ring opening of cyclopropylenones with organocuprates has been shown to proceed with a predictable stereochemical outcome. researchgate.net While specific studies on 1-Phenoxycyclopropane-1-carboxylic acid are not prevalent, the general principles of stereoselective cyclopropane ring-opening can be applied. The presence of the phenoxy and carboxylic acid groups would be expected to influence the regioselectivity and stereoselectivity of the ring opening by stabilizing intermediates through resonance and inductive effects.

Functionalization and Modification of the Cyclopropane Ring

The functionalization of the cyclopropane ring in 1-Phenoxycyclopropane-1-carboxylic acid can be achieved through various synthetic methodologies. Modern techniques, such as photoredox catalysis, have enabled the synthesis of functionalized cyclopropanes from carboxylic acids via a radical addition–polar cyclization cascade. nih.govbris.ac.uknih.gov These mild conditions are tolerant of a broad range of functional groups, suggesting their applicability to the modification of 1-Phenoxycyclopropane-1-carboxylic acid. nih.govbris.ac.uknih.gov

The presence of the carboxylic acid group can be exploited for directing C-H activation to achieve skeletal reorganization of the cyclopropane ring. For instance, palladium-catalyzed C(sp³)–H activation coupled with strain-release-driven C–C bond cleavage has been used to create complex bicyclic lactone scaffolds from cyclopropane carboxylic acid derivatives. chemrxiv.org This highlights a potential pathway for the intricate functionalization of the cyclopropane moiety in the target molecule.

Furthermore, cyclopropanes bearing an electron-accepting group, such as a carboxylic acid, can act as electrophiles in polar, ring-opening reactions, allowing for the introduction of various nucleophiles. scilit.comresearchgate.netnih.gov The polarization of the C1–C2 bond in such systems enhances their reactivity towards nucleophiles. researchgate.netnih.gov

Reactivity of the Phenoxy Substituent

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group, being an ether, is an activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during the substitution. rutgers.eduyoutube.comyoutube.comwikipedia.orglibretexts.org This activation makes the phenoxy ring more susceptible to attack by electrophiles than benzene (B151609) itself. wikipedia.org

The directing effect of the phenoxy group can be attributed to the greater stability of the intermediates formed from ortho and para attack, where a resonance structure can be drawn that places the positive charge on the carbon bearing the oxygen, allowing for delocalization of the charge onto the oxygen atom. youtube.com

| Reaction Type | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrophenoxy derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | ortho- and para-halophenoxy derivatives |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-phenoxy sulfonic acids |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkylphenoxy derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acylphenoxy derivatives |

It is important to note that steric hindrance from the cyclopropane-1-carboxylic acid moiety might influence the ortho:para product ratio, potentially favoring the para product.

Reactions at the Ether Linkage

The ether linkage in 1-Phenoxycyclopropane-1-carboxylic acid is susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.calibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a good leaving group. libretexts.orgucalgary.ca

The cleavage of aryl alkyl ethers, such as this one, results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The nucleophilic halide ion attacks the carbon of the cyclopropane ring, leading to the cleavage of the C-O bond. Phenols are generally unreactive towards nucleophilic substitution, so the reaction stops at this stage. libretexts.orgucalgary.ca The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. ucalgary.ca Given the tertiary nature of the carbon attached to the oxygen, an Sₙ1-type mechanism might be plausible under certain conditions.

In some cases, oxidative cleavage of ethers can also be achieved using specific reagents or enzymatic systems. For example, a fungal peroxygenase has been shown to cleave alkyl aryl ethers. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Phenoxycyclopropane 1 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Phenoxycyclopropane-1-carboxylic acid, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the phenyl ring, the cyclopropane (B1198618) ring, and the carboxylic acid group.

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet far downfield, generally in the range of 10-13 ppm. princeton.edustackexchange.comlibretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. libretexts.org

Aromatic Protons (-OPh): The five protons on the phenoxy group would appear in the aromatic region, typically between 6.8 and 7.5 ppm. The substitution pattern would lead to a complex multiplet structure. Protons ortho to the oxygen atom are expected to be slightly more shielded than the meta and para protons.

Cyclopropane Protons (-C₃H₄-): The protons on the cyclopropane ring are characteristically shielded due to the ring's unique electronic structure, which induces a ring current. researchgate.net They are expected to appear as two sets of multiplets in the upfield region, approximately between 1.0 and 2.0 ppm. The diastereotopic nature of the methylene (B1212753) protons (CH₂) on the cyclopropane ring would result in complex splitting patterns, likely appearing as an AA'BB' or similar complex system. For comparison, the protons of cyclopropanecarboxylic acid appear between 1.59 and 1.91 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Phenoxycyclopropane-1-carboxylic Acid

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (ortho-H) | 6.8 - 7.1 | Multiplet (e.g., Doublet or Triplet) |

| Aromatic (meta/para-H) | 7.1 - 7.5 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete analysis of the carbon framework.

Carboxyl Carbon (-COOH): This carbon is highly deshielded and typically appears in the 170-185 ppm range. princeton.edu For 1-Phenoxycyclopropane-1-carboxylic acid, a signal around 175 ppm is expected.

Aromatic Carbons (-OPh): The six carbons of the phenyl ring would produce signals between 115 and 160 ppm. The carbon atom directly attached to the oxygen (ipso-carbon) is the most deshielded in this group, while the others will show distinct shifts based on their position relative to the oxygen substituent.

Quaternary Cyclopropane Carbon (C-1): The carbon atom of the cyclopropane ring bonded to both the phenoxy and carboxylic acid groups is a quaternary carbon. Its chemical shift would be influenced by both substituents and is expected to be significantly downfield compared to the other cyclopropane carbons.

Methylene Cyclopropane Carbons (C-2, C-3): The two CH₂ carbons of the cyclopropane ring are highly shielded, a characteristic feature of this strained ring system. docbrown.info These signals are expected to appear in the upfield region of the spectrum, typically between 15 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenoxycyclopropane-1-carboxylic Acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (-C OOH) | 170 - 180 |

| Aromatic (ipso-C, C-O) | 155 - 160 |

| Aromatic (ortho/meta/para-C) | 115 - 130 |

| Cyclopropane (Quaternary, C-1) | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of 1-Phenoxycyclopropane-1-carboxylic acid would confirm the connectivity within the phenyl ring and, crucially, establish the coupling network between the diastereotopic protons on the cyclopropane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals of the cyclopropane and phenyl rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 1-Phenoxycyclopropane-1-carboxylic acid (C₁₀H₁₀O₃), the exact monoisotopic mass is 178.06299 Da. uni.lu HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 179.07027 or the sodium adduct [M+Na]⁺ at m/z 201.05221. uni.lumdpi.com The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for 1-Phenoxycyclopropane-1-carboxylic Acid

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₁₀O₃ | 178.06299 |

| [M+H]⁺ | C₁₀H₁₁O₃⁺ | 179.07027 |

| [M+Na]⁺ | C₁₀H₁₀O₃Na⁺ | 201.05221 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a fingerprint that can be used to confirm the molecular structure. For 1-Phenoxycyclopropane-1-carboxylic acid, key fragmentation pathways would include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of H₂O (18 Da) followed by CO (28 Da). libretexts.org This would result in a significant peak at m/z 133 (M-45).

Cleavage of the Phenoxy Group: The bond between the cyclopropane ring and the phenoxy group could cleave, leading to the formation of a phenoxy radical (93 Da) or a phenol (B47542) molecule (94 Da). This would generate ions corresponding to the cyclopropane carboxylic acid moiety.

Aromatic Ring Fragmentation: The stable phenyl ring itself can fragment, although this is typically less favorable.

Rearrangements: McLafferty-type rearrangements are common in molecules with carbonyl groups and sufficiently long alkyl chains, though less likely in this specific rigid structure. lew.romiamioh.edu

The fragmentation of an analog, 1-aminocyclopropane-1-carboxylic acid, shows characteristic losses related to the carboxyl and amino groups, highlighting how fragmentation is dictated by the functional groups attached to the cyclopropane core. nih.gov The analysis of these fragments provides conclusive evidence for the presence and connectivity of the phenoxy, cyclopropane, and carboxylic acid moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations (stretching, bending, etc.) at characteristic frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule.

For 1-phenoxycyclopropane-1-carboxylic acid, the IR spectrum is expected to display a combination of absorption bands corresponding to its constituent parts: the carboxylic acid group, the phenoxy group, and the cyclopropane ring.

Detailed Research Findings:

The analysis of the IR spectrum of 1-phenoxycyclopropane-1-carboxylic acid would focus on several key regions:

O-H Stretching: The carboxylic acid functional group is readily identified by a very broad and strong absorption band for the O-H stretch, typically appearing in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions.

C-H Stretching: Aromatic C-H stretching vibrations from the phenoxy group are expected to appear as a series of sharp bands just above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring will also be in this region. Aliphatic C-H stretching from the cyclopropane ring would typically be observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, generally found in the range of 1760-1690 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. For dimeric carboxylic acids, this peak is often centered around 1710 cm⁻¹.

C-O Stretching: The spectrum will also feature C-O stretching vibrations. The C-O stretch of the carboxylic acid is typically found between 1320-1210 cm⁻¹, while the aryl ether C-O stretch of the phenoxy group will also contribute to absorptions in this fingerprint region.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibrations, though these can be harder to assign definitively. These often include CH₂ deformation vibrations in the 1480-1440 cm⁻¹ range and skeletal vibrations between 1020-1000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for 1-phenoxycyclopropane-1-carboxylic acid based on its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |

| Cyclopropane Ring | C-H Stretch | ~3080 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl Ether | C-O Stretch | 1260 - 1200 | Strong |

| Carboxylic Acid | O-H Bend | 1440 - 1395 & 950 - 910 | Medium, Broad |

X-ray Crystallography for Solid-State Absolute Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the exact position of each atom.

Detailed Research Findings:

The precise bond lengths and angles of the cyclopropane ring, which can be influenced by the substituents.

The conformation of the phenoxy and carboxylic acid groups relative to the cyclopropane ring.

The intermolecular interactions in the solid state, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form centrosymmetric dimers.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related analog, 1-aminocyclopropane-1-carboxylic acid , is presented below. This data provides a representative example of the crystallographic parameters that would be determined.

| Parameter | Value for 1-aminocyclopropane-1-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.235 |

| b (Å) | 7.634 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 99.45 |

| γ (°) | 90 |

| Volume (ų) | 463.8 |

| Z (molecules/unit cell) | 4 |

This data allows for the complete and unambiguous determination of the solid-state structure, which is a critical component of comprehensive chemical characterization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For 1-phenoxycyclopropane-1-carboxylic acid, with a molecular formula of C₁₀H₁₀O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen.

Detailed Research Findings:

The theoretical elemental composition of 1-phenoxycyclopropane-1-carboxylic acid is as follows:

Molecular Formula: C₁₀H₁₀O₃

Molar Mass: 178.18 g/mol

Carbon (C): (12.011 * 10 / 178.18) * 100% = 67.41%

Hydrogen (H): (1.008 * 10 / 178.18) * 100% = 5.66%

Oxygen (O): (15.999 * 3 / 178.18) * 100% = 26.93%

An experimental elemental analysis would involve combusting a small, precisely weighed sample of the purified compound. The amounts of carbon dioxide and water produced are measured, from which the mass percentages of carbon and hydrogen in the original sample are determined. The percentage of oxygen is typically determined by difference. The experimental results would then be compared to the theoretical values in the table below. A close match (typically within ±0.4%) is considered a confirmation of the molecular formula.

| Element | Theoretical Mass % | Experimental Mass % (Expected) |

| Carbon (C) | 67.41% | 67.41 ± 0.4% |

| Hydrogen (H) | 5.66% | 5.66 ± 0.4% |

| Oxygen (O) | 26.93% | (by difference) |

This technique serves as a crucial final check to verify the elemental composition of the synthesized and purified compound.

Computational Chemistry and Mechanistic Studies of 1 Phenoxycyclopropane 1 Carboxylic Acid

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear geometry. For 1-Phenoxycyclopropane-1-carboxylic acid, these methods elucidate the subtleties of its three-dimensional structure and the unique nature of its strained cyclopropane (B1198618) ring.

Conformational Analysis and Isomerism of Cyclopropane Carboxylic Acids

The presence of the flexible phenoxy and carboxylic acid groups attached to the rigid cyclopropane ring gives rise to various possible conformations for 1-Phenoxycyclopropane-1-carboxylic acid. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for identifying the most stable three-dimensional arrangements of the molecule. These studies involve rotating the single bonds—specifically the C-O bond of the phenoxy group and the C-C bond of the carboxylic acid group—to map the potential energy surface and identify low-energy conformers.

Electronic Structure and Bonding Characteristics of the Cyclopropane Ring

The cyclopropane ring is a well-known chemical curiosity due to its significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This strain leads to a unique electronic structure. The carbon-carbon bonds in cyclopropane are described as "bent bonds" or Walsh orbitals, where the electron density is concentrated outside the internuclear axis. This results in weaker C-C bonds compared to acyclic alkanes, making the ring susceptible to opening reactions.

Quantum mechanical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of these bonds. For 1-Phenoxycyclopropane-1-carboxylic acid, such analysis would reveal the hybridization of the carbon atoms and the distribution of electron density. The presence of the electronegative oxygen atom from the phenoxy group and the electron-withdrawing carboxylic acid group is expected to polarize the electron density within the cyclopropane ring, potentially influencing its stability and reactivity.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.92 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.65 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

Reaction Mechanism Elucidation and Transition State Analysis

QM calculations are invaluable for mapping out the pathways of chemical reactions. For 1-Phenoxycyclopropane-1-carboxylic acid, a potential reaction of interest is the ring-opening of the cyclopropane moiety, which can be initiated by heat or chemical reagents. Computational studies can identify the transition state structures for such reactions, which are the highest energy points along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, the decarboxylation of related cyclopropane carboxylic acids has been shown to proceed through ring-opening to form a diradical intermediate. Theoretical calculations can help determine whether the reaction is concerted (bond breaking and forming occur simultaneously) or stepwise.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 1-Phenoxycyclopropane-1-carboxylic acid, an MD simulation in a solvent like water would show how the molecule tumbles and rotates, and how its flexible side chains (the phenoxy and carboxylic acid groups) change their conformations. Furthermore, MD simulations can elucidate the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. This information is crucial for understanding the solubility and transport properties of the molecule.

In Silico Approaches for Ligand-Target Interactions

Understanding how a molecule like 1-Phenoxycyclopropane-1-carboxylic acid interacts with biological macromolecules is key to determining its potential pharmacological activity. In silico methods, particularly molecular docking, are powerful tools for this purpose.

Molecular Docking for Binding Affinity Predictions with Biological Macromolecules

Molecular

Structure-Activity Relationship (SAR) Derivations based on Computational Models

Computational chemistry serves as a powerful tool in modern drug discovery and chemical biology, enabling the elucidation of structure-activity relationships (SAR) at a molecular level. For 1-Phenoxycyclopropane-1-carboxylic acid and its analogs, computational models, including molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling, provide critical insights into the interactions with biological targets. These methods facilitate the rational design of new derivatives with enhanced activity by predicting how structural modifications will influence biological efficacy. While specific computational SAR studies on 1-Phenoxycyclopropane-1-carboxylic acid are not extensively documented in publicly available literature, analysis of its close analogs, particularly other cyclopropane carboxylic acid derivatives, demonstrates the application and utility of these computational approaches.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands within the active site of a protein. For analogs of 1-Phenoxycyclopropane-1-carboxylic acid, such as 1-aminocyclopropane-1-carboxylic acid (ACCA), docking studies have been instrumental in revealing key molecular interactions that govern their biological activity.

In an in-depth computational study, ACCA was docked into the binding site of a target protein (7Q3S) to evaluate its potential as a bioactive compound. frontiersin.org The analysis revealed a strong binding affinity, indicated by a Gibbs free energy of -9.98 kcal/mol. frontiersin.org The stability of the ligand-protein complex was attributed to a network of specific interactions. frontiersin.org Strong hydrogen bonds were identified, alongside various non-bonded interactions including hydrophobic contacts, ionic interactions, and water bridges. frontiersin.org Such interactions are critical for the formation of a stable complex between the ligand and its target protein. frontiersin.org

The specific interactions between ACCA and the protein's amino acid residues highlight the relationship between molecular structure and biological function. frontiersin.org For instance, pi interactions with residues such as Val17 and Trp355 were identified as particularly significant. frontiersin.org These detailed interaction maps derived from docking models are fundamental to SAR, as they explain why certain structural features are essential for activity and how modifications might enhance binding. For 1-Phenoxycyclopropane-1-carboxylic acid, the phenoxy group, cyclopropane ring, and carboxylic acid moiety would be expected to form a unique profile of hydrogen bonds, hydrophobic, and pi-stacking interactions with a target receptor.

Table 1: Key Molecular Interactions of an Analog (ACCA) Derived from a Computational Docking Model. frontiersin.org

| Interacting Residue | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Val17 | Pi Interaction | -9.98 |

| Trp355 | Pi Interaction | |

| Multiple Residues | Hydrogen Bonding | |

| Multiple Residues | Hydrophobic Contacts | |

| Multiple Residues | Ionic Interactions |

This interactive table summarizes the computationally predicted interactions for the analog 1-aminocyclopropane-1-carboxylic acid (ACCA) with a target protein, providing a model for the types of interactions that could be studied for 1-Phenoxycyclopropane-1-carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical regression and classification models that relate the chemical structures of a series of compounds to their biological activities. These models generate mathematical equations that can predict the activity of new, unsynthesized compounds.

For classes of molecules similar to 1-Phenoxycyclopropane-1-carboxylic acid, such as arylsubstituted cycloalkenecarboxylic acids, 2D and 3D-QSAR models have been successfully generated. nih.gov In one such study, a 2D-QSAR analysis for a series of monoamine transport inhibitors resulted in an equation that predicted the importance of electron-withdrawing groups on the aromatic moiety for binding affinity. nih.gov While the 2D model had limitations, a more sophisticated 3D-QSAR model was able to provide more accurate predictions. nih.gov

For 1-Phenoxycyclopropane-1-carboxylic acid, a QSAR study would involve synthesizing a series of derivatives with varied substituents on the phenoxy ring (e.g., electron-withdrawing or electron-donating groups at the ortho, meta, and para positions). The biological activity of these compounds would be measured experimentally, and then computational descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. A resulting QSAR model could take a form similar to:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model would quantify the SAR, providing a predictive tool for designing compounds with optimized potency.

Table 2: Hypothetical SAR Data for 1-Phenoxycyclopropane-1-carboxylic Acid Derivatives based on QSAR Principles

| Substituent on Phenoxy Ring | Key Descriptor (Example) | Predicted Activity (Relative) | SAR Rationale |

| -H (None) | Hammett Constant (σ) = 0.00 | Baseline | Reference compound |

| 4-Cl | Hammett Constant (σ) = +0.23 | Increased | Electron-withdrawing group may enhance binding |

| 4-NO₂ | Hammett Constant (σ) = +0.78 | Significantly Increased | Strong electron-withdrawing group may optimize electronic interactions |

| 4-OCH₃ | Hammett Constant (σ) = -0.27 | Decreased | Electron-donating group may be unfavorable for binding |

| 4-CH₃ | Hammett Constant (σ) = -0.17 | Slightly Decreased | Weak electron-donating group may slightly reduce activity |

This interactive table presents a hypothetical scenario illustrating how a QSAR model could be used to derive SAR for derivatives of 1-Phenoxycyclopropane-1-carboxylic acid, based on established principles where electronic properties influence activity. nih.gov

Collectively, these computational models provide a robust framework for deriving detailed structure-activity relationships. By integrating data from molecular docking, which offers a visual and energetic understanding of ligand-receptor interactions, with the statistical predictive power of QSAR models, researchers can effectively guide the synthesis and optimization of new chemical entities based on the 1-Phenoxycyclopropane-1-carboxylic acid scaffold.

Applications in Specialized Organic Synthesis and Agrochemical Research

Role as Intermediates in Complex Molecule Synthesis

The cyclopropane (B1198618) carboxylic acid framework is a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other bioactive compounds. nih.govnih.govketonepharma.com Organic chemists utilize this structural motif as a versatile building block due to the unique reactivity of the three-membered ring. unl.pt The synthesis of functionalized cyclopropanes from carboxylic acids can be achieved through various modern synthetic methods, including photoredox-catalyzed reactions, which allow for the creation of intricate molecular architectures under mild conditions. nih.govsemanticscholar.org

For instance, substituted 1-phenylcyclopropane carboxylic acids are prepared through methods such as the α-alkylation of phenylacetonitrile (B145931) derivatives followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov These intermediates are then readily available for further modification. Optically pure 2-arylcyclopropane-1-carboxylic acids serve as key precursors for a variety of drugs, highlighting their importance in medicinal chemistry. researchgate.net The ability to use these acids in subsequent reactions, such as amide couplings, allows for the construction of larger, more complex molecules with defined stereochemistry. nih.gov

Development of Bioactive Cyclopropane Derivatives

The rigid structure of the cyclopropane ring is a valuable feature in the design of bioactive molecules. nih.gov Incorporating this small carbocycle can enhance metabolic stability, improve binding affinity to biological targets, and increase the potency of active ingredients. unl.ptresearchgate.net Natural and synthetic compounds containing the cyclopropane moiety exhibit a broad spectrum of biological activities, including insecticidal, herbicidal, antifungal, and antimicrobial properties. unl.ptontosight.ai

Certain derivatives of cyclopropane carboxylic acid function as potent modulators of plant growth by inhibiting the biosynthesis of ethylene (B1197577), a key plant hormone that regulates processes such as fruit ripening, senescence, and stress responses. unl.ptffhdj.comffhdj.com The biosynthesis of ethylene involves the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is then oxidized to ethylene by the enzyme ACC oxidase (ACO). ffhdj.comfrontiersin.org

Compounds such as trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are structural analogs of ACC. ffhdj.com By mimicking the natural substrate, these molecules can act as competitive inhibitors of ACC oxidase, effectively blocking the final step in ethylene production. ffhdj.comnih.gov This inhibition helps to delay ripening and extend the shelf life of fruits and vegetables, making these compounds highly valuable in agriculture and post-harvest management. ffhdj.comffhdj.comnih.gov

Table 1: Examples of Cyclopropane Carboxylic Acid Derivatives as Ethylene Biosynthesis Inhibitors

| Compound Name | Target Enzyme | Mechanism of Action | Reference |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | ACC Oxidase | Structural analog of ACC, competitive inhibitor. | ffhdj.com |

| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACC Oxidase | Structural analog of ACC, inhibits ethylene production. | ffhdj.com |

| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid | ACC Oxidase | Shows high affinity for the enzyme in silico studies. | ffhdj.comffhdj.com |

The cyclopropane carboxylic acid scaffold is a cornerstone in the design of numerous modern agrochemicals, particularly synthetic pyrethroid insecticides. unl.ptwikipedia.org Natural pyrethrins, found in chrysanthemum flowers, are esters of chrysanthemic acid, a dimethylcyclopropane carboxylic acid. unl.ptwikipedia.org These natural compounds served as the template for the development of more stable and potent synthetic pyrethroids. chimia.ch

The mechanisms of action for agrochemicals built on a cyclopropane carboxylic acid scaffold are diverse and depend on the specific class of the active ingredient.

Insecticides (Pyrethroids): Synthetic pyrethroids, which are esters of cyclopropane carboxylic acids, function as neurotoxins in insects. Their primary mechanism of action is to disrupt the normal function of the nervous system by interfering with sodium channels in nerve cell membranes. They bind to the sodium channels, forcing them to remain open for longer than usual. This leads to repetitive nerve firing, followed by paralysis and ultimately the death of the insect. ontosight.aiwikipedia.org

Herbicides: Certain herbicidal cyclopropane derivatives, such as cyclopropane-1,1-dicarboxylic acid (CPD) analogues, act by inhibiting key enzymes in plant metabolic pathways. For example, some are designed to inhibit ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). nih.gov Without these vital amino acids, the plant cannot synthesize proteins, leading to growth arrest and death. nih.gov

Plant Growth Regulators: As previously discussed (Section 6.2.1), the mechanism for cyclopropane carboxylic acid-based ethylene inhibitors is the competitive inhibition of the enzyme ACC oxidase, which blocks the final step of ethylene biosynthesis in plants. ffhdj.comffhdj.com

Involvement in Biotransformation and Biodegradation Studies (e.g., Pesticide Metabolites)

The metabolic fate of agrochemicals containing a cyclopropane ring is a critical area of study to assess their environmental impact and persistence. The cyclopropane ring can influence the metabolic stability of a molecule, potentially making it more resistant or susceptible to degradation by enzymes in target and non-target organisms. researchgate.net

In mammals, the biotransformation of pyrethroid insecticides, which are esters of cyclopropane carboxylic acids, typically involves two primary metabolic pathways:

Ester Hydrolysis: Cleavage of the ester bond to separate the cyclopropane carboxylic acid moiety from the alcohol portion of the molecule.

Oxidative Metabolism: Oxidation of various parts of the molecule, catalyzed by cytochrome P450 enzymes. chimia.ch

For example, studies on the pesticide tefluthrin, a pyrethroid containing a cyclopropane ring, have shown that in rats, oxidation of the molecule often precedes the cleavage of the ester bond. nih.gov The resulting metabolites are typically more water-soluble and are excreted from the body. nih.gov Understanding these biotransformation pathways is essential for evaluating the toxicological profile of these important agrochemicals.

Future Research on 1-Phenoxycyclopropane-1-carboxylic Acid: A Roadmap for Innovation

The unique structural characteristics of 1-Phenoxycyclopropane-1-carboxylic acid, featuring a strained three-membered ring coupled with a phenoxy and a carboxylic acid group, position it as a molecule of significant interest for future research and development. This article outlines key future research directions and perspectives, focusing on innovative synthesis, computational modeling, novel chemical transformations, and targeted applications in biochemical and agrochemical domains.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-phenoxycyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves cyclopropanation of phenoxy-substituted precursors. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed reactions with alkenes . Optimization includes controlling temperature (e.g., −20°C to room temperature) and using anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Post-synthetic oxidation of intermediates (e.g., alcohols) to carboxylic acids may require reagents like KMnO₄ or Jones reagent .

Q. Which spectroscopic and computational methods are effective for characterizing 1-phenoxycyclopropane-1-carboxylic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~10–12 ppm).

- MS : High-resolution mass spectrometry confirms molecular weight (C₁₀H₁₀O₃, MW 178.19 g/mol).

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and O–H (~2500–3500 cm⁻¹) validate functional groups.

- Computational : Density Functional Theory (DFT) predicts stability and electronic properties .

Q. How can researchers safely handle 1-phenoxycyclopropane-1-carboxylic acid in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (GHS H335).

- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks, GHS H315/H319) .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-phenoxycyclopropane-1-carboxylic acid in ring-opening reactions?

- Methodological Answer : The phenoxy group’s electron-withdrawing nature increases ring strain, favoring nucleophilic attack at the cyclopropane carbon. Acidic conditions (e.g., H₂SO₄) protonate the carboxylic acid, enhancing electrophilicity. Kinetic studies using HPLC or in-situ IR can track reaction progress. Compare with analogs (e.g., methoxy derivatives) to isolate steric effects .

Q. What strategies resolve contradictions in reported stability data for cyclopropane-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from varying pH, temperature, or trace impurities. Systematic stability studies should:

- Control Variables : Test degradation under inert vs. ambient atmospheres.

- Analytical Consistency : Use standardized HPLC or LC-MS protocols.

- Reference Standards : Compare with structurally validated analogs (e.g., 1-aminocyclopropane-1-carboxylic acid, which decomposes via ACC deaminase pathways) .

Q. How can 1-phenoxycyclopropane-1-carboxylic acid be utilized in designing enzyme inhibitors or prodrugs?

- Methodological Answer :

- Enzyme Targeting : The cyclopropane ring mimics transition states in enzymatic reactions (e.g., ACC deaminase inhibition). Docking simulations (AutoDock Vina) predict binding affinities .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) assess release kinetics .

Q. What experimental approaches validate the ecological impact of 1-phenoxycyclopropane-1-carboxylic acid in environmental samples?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (aerobic sludge) to measure mineralization rates.

- Toxicity Screening : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Methodological Notes

- Synthesis Troubleshooting : If yields are low, screen catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) or employ microwave-assisted synthesis for faster cyclopropanation .

- Data Analysis : Use multivariate statistics (PCA or PLS) to correlate reaction conditions (e.g., solvent polarity, temperature) with product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.